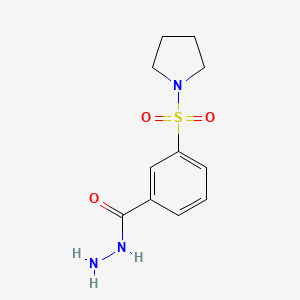

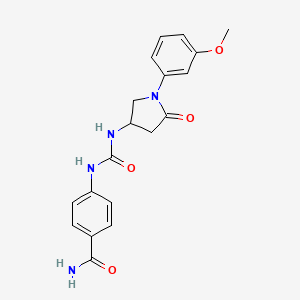

3-(Pyrrolidine-1-sulfonyl)benzohydrazide

Overview

Description

Pyrrolidine is a five-membered nitrogen-containing heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

While specific synthesis methods for “3-(Pyrrolidine-1-sulfonyl)benzohydrazide” were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications

Synthesis of Pyrrolidines : A novel synthesis of pyrrolidines involving γ-chlorocarbanions and electron-deficient formal imines has been developed. This method offers a simple and effective approach to producing substituted pyrrolidines, which are valuable in various chemical syntheses (Mąkosza & Judka, 2005).

Catalytic Synthesis : The α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazole have been utilized in a 3 + 2 cycloaddition with ketene silyl acetal. This method provides a straightforward synthesis of 3-pyrrolin-2-one, a compound of biological interest, demonstrating the chemical versatility of sulfonamide compounds (Ran et al., 2014).

Creation of o-Sulfamidotriazobenzenes : The reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines yields o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. These compounds have potential applications in pharmaceutical and chemical industries (Katritzky et al., 2007).

Reduction of Benzo-Fused Cyclic Sulfonamides : A study explored the use of Mg-MeOH for the double reductive cleavage of N–S and C–S bonds in benzo-fused cyclic sulfonamides. This research highlights the reactivity of sulfonamide nitrogen atoms within pyrrolidine rings and their importance in chemical synthesis (Khalifa et al., 2022).

Inhibitory Properties : The study of aryl pyridyl sulfones has shown that pyrrolidinyl derivatives can act as potent and selective 5-HT6 receptor antagonists. This suggests potential therapeutic applications in treating cognitive deficits (Riemer et al., 2003).

Antibacterial Activity : The synthesis and evaluation of Phenothiazine-3-Sulfonate derivatives revealed significant antibacterial activity. These findings demonstrate the potential of sulfonamide derivatives in developing new antibacterial agents (Vasudha et al., 2016).

properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c12-13-11(15)9-4-3-5-10(8-9)18(16,17)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVLVYXHBGGAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2611570.png)

![2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol](/img/structure/B2611571.png)

![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611572.png)

![N-(5-Chloro-2-methoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2611576.png)

![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2611590.png)